molecular formula C8H9N3S B073599 3-Methyl-2-benzothiazolone hydrazone CAS No. 1128-67-2

3-Methyl-2-benzothiazolone hydrazone

Cat. No. B073599
Key on ui cas rn: 1128-67-2
M. Wt: 179.24 g/mol
InChI Key: PHOLIFLKGONSGY-UHFFFAOYSA-N
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Patent
US04233442

Procedure details

Into a flask equipped with a reflux condenser and magnetic stirrer is charged 50 ml water. Then 28.1 g (0.076 moles) 3-methyl-2-methylthiobenzothiazolium p-toluene sulfonate is dissolved with slight heating. A solution of 9.1 g (0.15 moles) formylhydrazine in 25 ml of water then is added and the mixture is heated at reflux for 15 minutes. The cooled suspension is made acidic until a clear solution results, then made basic. The product precipitates and is filtered, giving 9.1 g (66%), m.p. 134° C.
Quantity
28.1 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S([O-])(=O)=O)=CC=1.[CH3:12][N+:13]1[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[S:15][C:14]=1SC.C([NH:26][NH2:27])=O>O>[CH3:12][N:13]1[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[S:15][C:14]1=[N:26][NH2:27] |f:0.1|

Inputs

Step One
Name
Quantity
28.1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.C[N+]1=C(SC2=C1C=CC=C2)SC
Step Two
Name
Quantity
9.1 g
Type
reactant
Smiles
C(=O)NN
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a flask equipped with a reflux condenser and magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
results
CUSTOM
Type
CUSTOM
Details
The product precipitates
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
giving 9.1 g (66%), m.p. 134° C.

Outcomes

Product
Name
Type
Smiles
CN1C(SC2=C1C=CC=C2)=NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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